molecular formula C10H10Cl2O B13563485 4-(2,3-Dichlorophenyl)butan-2-one

4-(2,3-Dichlorophenyl)butan-2-one

Cat. No.: B13563485
M. Wt: 217.09 g/mol
InChI Key: JIFLNAKOVKKWCX-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dichlorobenzoyl chloride and butanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dichlorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3

InChI Key

JIFLNAKOVKKWCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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